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ADP-Glucose (sodium salt) -

ADP-Glucose (sodium salt)

Catalog Number: EVT-10897022
CAS Number:
Molecular Formula: C16H23N5Na2O15P2
Molecular Weight: 633.3 g/mol
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Product Introduction

Source and Classification

ADP-glucose is synthesized primarily from glucose-1-phosphate and adenosine triphosphate through the action of the enzyme adenosine diphosphate glucose pyrophosphorylase. This enzyme catalyzes the first committed step in glycogen synthesis in bacteria and starch biosynthesis in plants. The sodium salt form of ADP-glucose enhances its solubility and stability, making it more suitable for laboratory applications and research purposes .

Synthesis Analysis

Methods of Synthesis

ADP-glucose can be synthesized via several methods, with enzymatic synthesis being the most common. The process typically involves:

  1. Enzymatic Reaction: Glucose-1-phosphate reacts with adenosine triphosphate in the presence of magnesium ions, catalyzed by adenosine diphosphate glucose pyrophosphorylase. The reaction can be represented as:
    ATP+Glucose 1 PhosphateADP Glucose+Pyrophosphate\text{ATP}+\text{Glucose 1 Phosphate}\rightarrow \text{ADP Glucose}+\text{Pyrophosphate}
    This reaction is reversible under certain conditions but tends to proceed irreversibly in vivo due to subsequent hydrolysis of pyrophosphate .
  2. Chemical Synthesis: Although less common, chemical methods can also produce ADP-glucose through phosphitylation reactions involving protected sugar derivatives.
  3. Purification Techniques: Following synthesis, ADP-glucose is often purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels for experimental use .
Molecular Structure Analysis

Structure and Data

The molecular formula for adenosine diphosphate glucose (sodium salt) is C12H15N5O10P2NaC_{12}H_{15}N_5O_10P_2\cdot Na. The compound features:

  • Nucleotide Backbone: Consists of an adenine base, ribose sugar, and two phosphate groups.
  • Glucose Moiety: Attached to the ribose sugar, contributing to its role as a glycosyl donor.

The structure can be visualized as a combination of a nucleotide and a monosaccharide, where the phosphate groups play a crucial role in energy transfer during metabolic processes.

Chemical Reactions Analysis

Reactions Involving ADP-Glucose

ADP-glucose participates in several key biochemical reactions:

  1. Glycogen Synthesis: In plants and bacteria, it acts as a substrate for glycogen synthase, facilitating the addition of glucose units to growing glycogen chains.
  2. Starch Biosynthesis: In plants, ADP-glucose is utilized by starch synthases to form amylose and amylopectin .
  3. Reversible Reactions: The conversion between ADP-glucose and glucose-1-phosphate can occur under specific conditions, influenced by enzyme activity and substrate availability.
Mechanism of Action

Process and Data

The mechanism of action for adenosine diphosphate glucose involves its role as a substrate in glycosylation reactions:

  1. Enzyme Activation: Enzymes such as glycogen synthase recognize ADP-glucose as a substrate.
  2. Formation of Glycosidic Bonds: The hydroxyl group on the glucose moiety participates in nucleophilic attacks on the growing polysaccharide chain, forming glycosidic bonds.
  3. Energy Transfer: The hydrolysis of the phosphate bond releases energy that drives the polymerization process.

This mechanism highlights the importance of ADP-glucose not only as a building block but also as an energy source during carbohydrate synthesis.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molecular Weight: Approximately 405.24 g/mol.
  • pH Stability Range: Generally stable within a pH range of 6 to 8.
  • Reactivity: Reacts with enzymes involved in carbohydrate metabolism; sensitive to extreme pH conditions .
Applications

Scientific Uses

ADP-glucose (sodium salt) has several applications in scientific research:

  1. Biochemical Studies: Used extensively in studies related to carbohydrate metabolism and enzyme kinetics.
  2. Plant Physiology Research: Investigated for its role in starch biosynthesis pathways, aiding understanding of plant energy storage mechanisms .
  3. Synthetic Biology: Employed in engineering metabolic pathways for enhanced production of biofuels and bioproducts from renewable resources.
Biosynthetic Pathways and Enzymatic Regulation

Role in Glycogen vs. Starch Biosynthesis: Evolutionary Divergence in Prokaryotes vs. Eukaryotes

ADP-glucose (ADP-Glc) serves as the exclusive glycosyl donor for glycogen synthesis in prokaryotes and starch biosynthesis in photosynthetic eukaryotes. This evolutionary divergence arose from distinct metabolic strategies: bacteria utilize glycogen as a transient carbon reserve during starvation, while plants and algae synthesize starch as a stable energy reservoir in chloroplasts or amyloplasts. The fundamental reaction—elongation of α-1,4-glucosidic chains—is conserved, but structural differences exist. Glycogen is a highly branched, water-soluble polymer, whereas starch comprises amylose (linear chains) and amylopectin (branched clusters), forming semi-crystalline granules. This functional specialization reflects adaptation to environmental constraints; glycogen’s solubility allows rapid mobilization in bacteria, while starch’s insolubility enables long-term storage in plants [1] [7].

ADP-glucose Pyrophosphorylase (AGPase): Catalytic Mechanisms and Allosteric Modulation

ADP-glucose pyrophosphorylase (ADP-Glc PPase) catalyzes the committed step in ADP-Glc synthesis:ATP + α-D-Glucose-1-phosphate ⇌ ADP-Glc + PyrophosphateThe enzyme requires Mg²⁺ and operates via a reversible ping-pong bi-bi mechanism. In oxygenic photosynthetic organisms, a covalent adenylyl-enzyme intermediate forms, with histidine residues (e.g., His186 in Arabidopsis) acting as nucleophiles [5]. AGPase architecture varies: prokaryotes and cyanobacteria form homotetramers (α₄), while green algae and plants assemble heterotetramers (α₂β₂) of small (SSU) and large (LSU) subunits. The SSU retains catalytic activity, whereas LSU enhances allosteric sensitivity and facilitates protein stability [2] [7].

Activator Specificity Across Taxa: Fructose-1,6-Bisphosphate in Enterobacteria vs. 3-Phosphoglycerate in Cyanobacteria

AGPase is classified into nine groups based on allosteric specificity (Table 1). Enterobacteria (Group I; e.g., Escherichia coli) prioritize fructose-1,6-bisphosphate (FBP) as an activator, signaling glycolytic flux. Conversely, cyanobacteria and plants (Group VIII) use 3-phosphoglycerate (3-PGA), a photosynthetic intermediate. This divergence aligns with primary carbon assimilation pathways: FBP reflects glycolytic energy surplus in heterotrophs, while 3-PGA reports carbon fixation in autotrophs. Notably, ancestral promiscuity exists; cyanobacterial AGPases respond weakly to FBP or glucose-6-phosphate, suggesting evolutionary flexibility prior to specialization [1] [10].

Table 1: Classification of ADP-glucose Pyrophosphorylases by Allosteric Specificity

Organism GroupAGPase ClassPrimary ActivatorPrimary InhibitorQuaternary Structure
EnterobacteriaIFructose-1,6-bisphosphateAMPHomotetramer (α₄)
CyanobacteriaVIII3-PhosphoglycerateInorganic phosphateHomotetramer (α₄)
Green Algae/PlantsVIII3-PhosphoglycerateInorganic phosphateHeterotetramer (SSU₂LSU₂)
Poaceae EndospermIX3-PGA/Fructose-6-phosphateADP/Inorganic phosphateCytoplasmic heterotetramer

Inhibitory Effects of Adenosine Monophosphate/Adenosine Diphosphate on ADP-glucose Pyrophosphorylase Activity in Carbon-Limited Conditions

Inhibitors counterbalance activator signals, preventing carbon diversion under energy stress. Enterobacterial AGPases are strongly inhibited by adenosine monophosphate (AMP), which competes with ATP. Structural studies of E. coli AGPase reveal that AMP binding induces conformational shifts in a "sensory motif" and adjacent loops (RL1/RL2), reducing catalytic efficiency [9]. In cyanobacteria and plants, inorganic phosphate (Pi) is the dominant inhibitor, forming a critical 3-PGA/Pi ratio that gates enzyme activity. For example, Pi increases sigmoidicity of 3-PGA activation curves in Synechocystis, enabling ultrasensitive response to minimal metabolic changes [1] [4].

Plastidial vs. Cytoplasmic Synthesis: Membrane-Bound Transporters in Poaceae Species

In most plants, ADP-Glc synthesis occurs exclusively in plastids via plastid-localized AGPase. However, Poaceae species (grasses like maize, rice) exhibit a unique dual mechanism:

  • Non-Endosperm Tissues: AGPase resides in plastids; ADP-Glc is synthesized and utilized internally for transient starch.
  • Endosperm: AGPase is primarily cytosolic. ADP-Glc is imported into amyloplasts via Brittle-1 (BT1)-like transporters for starch biosynthesis.

This compartmentalization was demonstrated in transgenic potato studies: cytosolic expression of E. coli adenosine diphosphate sugar pyrophosphatase (ASPP) reduced ADP-Glc and starch by >80% in leaves, while plastidial expression had minimal effect. In maize endosperm, cytosolic ADP-Glc accounts for >70% of starch precursor flux [4] [6]. Evolutionary analyses suggest this trait emerged ~20–30 million years ago within Poaceae, driven by subfunctionalization of LSU paralogues after gene duplication. The Bt1 gene encodes a plastidial ADP-Glc transporter, with mutations causing defective grain filling (e.g., bt1 maize mutants) [3] [7].

Table 2: Subcellular Compartmentalization of ADP-glucose Metabolism in Plants

Species/TissueAGPase LocalizationADP-Glc Synthesis SiteTransporterPhysiological Role
Arabidopsis (leaf)PlastidPlastidAbsentTransient starch storage
Potato (tuber)PlastidPlastidAbsentStorage starch accumulation
Maize (endosperm)Cytosol (major)CytosolBT1Grain starch biosynthesis
Rice (endosperm)Cytosol (major)CytosolBT1-likeGrain filling and yield

This compartmentalization optimizes carbon partitioning in cereal grains, separating sucrose cleavage (cytosol) from starch polymerization (plastid). It underscores adaptive evolution in Poaceae, where high starch demand in seeds favored spatial segregation of metabolic steps [3] [4] [7].

Properties

Product Name

ADP-Glucose (sodium salt)

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C16H23N5Na2O15P2

Molecular Weight

633.3 g/mol

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1

InChI Key

GZBIVALVIPYODS-LNXGRUPOSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+]

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